molecular formula C22H20Cl2N2OS B2572610 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine CAS No. 941874-55-1

1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine

Cat. No.: B2572610
CAS No.: 941874-55-1
M. Wt: 431.38
InChI Key: CMTMQJUACHQGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry

Scientific Research Applications

1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine has several scientific research applications:

Preparation Methods

The synthesis of 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine involves multiple steps, typically starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the furan ring or the dichlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of specific enzymes critical for bacterial or fungal growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

When compared to other piperazine derivatives, 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(2,4-dichlorophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2OS/c23-17-6-7-18(19(24)14-17)20-8-9-21(27-20)22(28)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMQJUACHQGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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